Cas no 5829-13-0 (Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI))
5829-13-0 structure
Product Name:Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI)
Numero CAS:5829-13-0
MF:C28H38N2O2
MW:434.613527774811
CID:386038
PubChem ID:3095312
Update Time:2025-04-19
Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI)
- 3-(4-heptoxyphenyl)-5-(4-heptylphenyl)-1,2,4-oxadiazole
- 1,2,4-oxadiazole, 3-[4-(heptyloxy)phenyl]-5-(4-heptylphenyl)-
- 3-(4-Heptyloxy-phenyl)-5-(4-heptyl-phenyl)-[1,2,4]oxadiazole
- 5829-13-0
- AKOS005378301
- STK018131
- DTXSID50389155
- 3-[4-(heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole
-
- Inchi: 1S/C28H38N2O2/c1-3-5-7-9-11-13-23-14-16-25(17-15-23)28-29-27(30-32-28)24-18-20-26(21-19-24)31-22-12-10-8-6-4-2/h14-21H,3-13,22H2,1-2H3
- Chiave InChI: ZIYBYCXHOMGSPQ-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC(=CC=1)C1=NOC(C2C=CC(=CC=2)CCCCCCC)=N1)CCCCCCC
Proprietà calcolate
- Massa esatta: 434.29354
- Massa monoisotopica: 434.293
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 32
- Conta legami ruotabili: 15
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.8
- Superficie polare topologica: 48.2Ų
Proprietà sperimentali
- Densità: 1.016
- Punto di ebollizione: 556.7°C at 760 mmHg
- Punto di infiammabilità: 290.5°C
- Indice di rifrazione: 1.525
- PSA: 48.15
Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI) Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
5829-13-0 (Propanedioic acid,(3,7-dimethyl-2,6-octadienyl)-2-propenyl-, diethyl ester, (E)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso